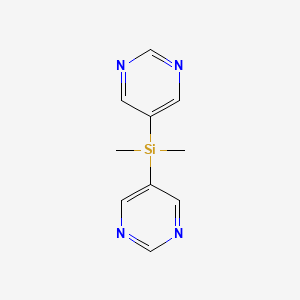
5,5'-(Dimethylsilanediyl)dipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(5-pyrimidinyl)dimethylsilane is a compound that features two pyrimidine rings connected via a dimethylsilane bridge Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(5-pyrimidinyl)dimethylsilane typically involves the reaction of pyrimidine derivatives with dimethylchlorosilane. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of dimethylchlorosilane to form the desired product .
Industrial Production Methods
Industrial production of Di(5-pyrimidinyl)dimethylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Di(5-pyrimidinyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes.
科学的研究の応用
Di(5-pyrimidinyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism by which Di(5-pyrimidinyl)dimethylsilane exerts its effects is largely dependent on its ability to interact with various molecular targets. The pyrimidine rings can engage in hydrogen bonding and π-π interactions, while the silicon atom can form covalent bonds with other molecules. These interactions enable the compound to modulate biological pathways and catalytic processes .
類似化合物との比較
Similar Compounds
Pyrimidine: A simpler structure with similar aromatic properties.
Dimethylsilane: Lacks the pyrimidine rings but shares the silicon-based core.
Di(5-pyrimidinyl)methylsilane: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
Di(5-pyrimidinyl)dimethylsilane is unique due to the combination of its pyrimidine rings and silicon bridge. This structure provides a balance of aromaticity and flexibility, making it particularly useful in applications requiring both stability and reactivity .
特性
CAS番号 |
828915-32-8 |
|---|---|
分子式 |
C10H12N4Si |
分子量 |
216.31 g/mol |
IUPAC名 |
dimethyl-di(pyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H12N4Si/c1-15(2,9-3-11-7-12-4-9)10-5-13-8-14-6-10/h3-8H,1-2H3 |
InChIキー |
LKITZDYLAYMEMY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CN=CN=C1)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
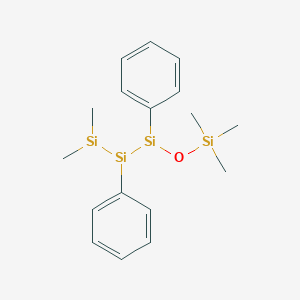

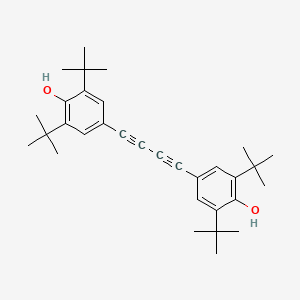
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

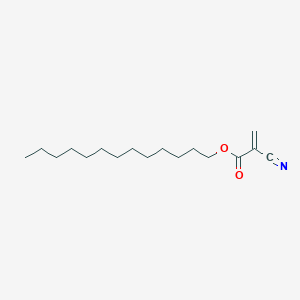
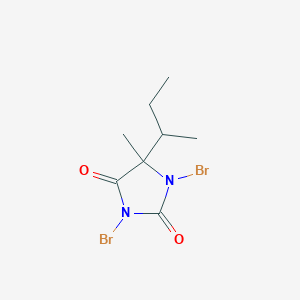
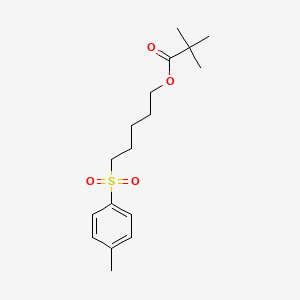
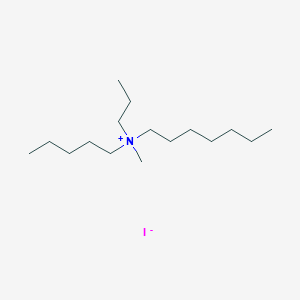
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
